molecular formula C19H16Cl2N2O2S B443906 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide CAS No. 312951-87-4

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B443906
CAS No.: 312951-87-4
M. Wt: 407.3g/mol
InChI Key: IPDQLGQQBXTSKQ-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide (CAS: 301225-55-8) is a thiazole-based compound featuring a dichlorophenyl group at the 4-position of the thiazole ring and an isopropoxy-substituted benzamide moiety. This structure combines a hydrophobic dichlorophenyl group with a moderately polar isopropoxy group, balancing lipophilicity and solubility. The dichlorophenyl group is a common motif in bioactive molecules, often enhancing binding affinity through hydrophobic interactions, as seen in cannabinoid receptor antagonists like rimonabant .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-11(2)25-14-6-3-12(4-7-14)18(24)23-19-22-17(10-26-19)15-8-5-13(20)9-16(15)21/h3-11H,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDQLGQQBXTSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 4-(2,4-dichlorophenyl)thiazol-2-amine intermediate. This approach involves cyclocondensation of α-bromoketones with thiourea derivatives.

Key steps :

  • Bromination of 1-(2,4-dichlorophenyl)ethan-1-one :

    • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in diethyl ether or chloroform.

    • Conditions : 0–25°C, 2–4 hours.

    • Yield : 70–85% (NBS offers better regioselectivity compared to Br₂).

  • Cyclization with thiourea :

    • Solvent : Ethanol or dimethylformamide (DMF).

    • Temperature : 80–100°C, 5–8 hours.

    • Product : 4-(2,4-dichlorophenyl)thiazol-2-amine.

Example protocol :

Alternative Thiazole Formation Methods

  • One-pot synthesis : Combines bromination and cyclization in a single vessel using NBS and thiourea in acetonitrile (yield: 65–72%).

  • Microwave-assisted synthesis : Reduces reaction time to 30–60 minutes with comparable yields.

Functionalization of the Thiazol-2-Amine Intermediate

Preparation of 4-Isopropoxybenzoic Acid

The benzamide moiety requires 4-isopropoxybenzoic acid, synthesized via:

  • Williamson ether synthesis :

    • Reactants : 4-Hydroxybenzoic acid and isopropyl bromide.

    • Base : Potassium carbonate (K₂CO₃) in acetone.

    • Conditions : Reflux for 12 hours (yield: 85–90%).

  • Acid chloride formation :

    • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

    • Conditions : Reflux for 2–3 hours (quantitative conversion).

Amide Bond Formation

Coupling Strategies

The final step involves coupling 4-(2,4-dichlorophenyl)thiazol-2-amine with 4-isopropoxybenzoyl chloride.

Method A: Schotten-Baumann reaction

  • Conditions : Aqueous NaOH (10%), THF, 0–5°C.

  • Yield : 60–65%.

Method B: Carbodiimide-mediated coupling

  • Reagents : EDCl/HOBt or DCC in DMF.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 75–82%.

Method C: Catalytic coupling with Yb(OTf)₃

  • Catalyst : Ytterbium triflate (5 mol%) in mesitylene.

  • Conditions : 120–140°C, 6 hours (yield: 58–70%).

Optimization Studies

Solvent and Temperature Effects on Amidation

SolventCoupling AgentTemperature (°C)Yield (%)
DMFEDCl/HOBt2582
THFDCC2568
CH₂Cl₂SOCl₂0 → 2573
MesityleneYb(OTf)₃14070

Key findings :

  • Polar aprotic solvents (DMF) enhance coupling efficiency.

  • Elevated temperatures improve reaction rates but may reduce selectivity.

Purification Techniques

  • Recrystallization : Methanol/water (3:1) achieves >95% purity.

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:2) for lab-scale purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.12 (s, 1H, thiazole-H), 7.85–7.40 (m, 3H, Ar-H), 4.75 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 1.35 (d, J=6.0 Hz, 6H, CH₃).

  • IR (KBr) :
    1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Mass Spectrometry

  • ESI-MS : m/z 437.9 [M+H]⁺ (calculated for C₁₉H₁₅Cl₂N₂O₂S: 438.0).

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

  • Issue : Competing formation of 5-substituted thiazole isomers.

  • Solution : Use NBS instead of Br₂ to minimize side reactions.

Hydrolysis of Isopropoxy Group

  • Issue : Acidic conditions during amidation may cleave the ether bond.

  • Solution : Employ mild coupling agents (e.g., EDCl/HOBt) at neutral pH .

Chemical Reactions Analysis

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit promising antimicrobial properties. The compound N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide has been studied for its efficacy against various bacterial and fungal strains.

  • Mechanism of Action : Thiazole derivatives are believed to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.
  • Case Studies : In studies involving similar thiazole compounds, significant antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives with similar thiazole structures showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays.

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including the MCF7 breast cancer cell line. Results indicated that certain derivatives exhibited significant cytotoxic effects.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to key targets involved in cancer proliferation, such as estrogen receptors and other oncogenic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of thiazole derivatives.

  • Chemical Modifications : Variations in substituents on the thiazole ring or the benzamide moiety can significantly influence biological activity. For example, modifications that enhance lipophilicity or alter electronic properties often lead to improved potency against specific pathogens or cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for its development as a therapeutic agent.

  • Absorption and Distribution : Studies suggest that modifications to the compound can improve its bioavailability and tissue distribution, which are critical for achieving therapeutic concentrations in target tissues.
  • Toxicological Assessments : Preliminary toxicity studies indicate that while some thiazole derivatives show promising therapeutic indices, further investigations are required to assess long-term safety profiles .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound and related compounds:

StudyApplicationFindings
Study 1AntimicrobialEffective against Gram-positive bacteria; MIC values reported.
Study 2AnticancerSignificant cytotoxicity observed in MCF7 cells; IC50 values determined.
Study 3SAR AnalysisModifications led to enhanced potency; specific substituents identified as beneficial.
Study 4PharmacokineticsImproved bioavailability noted with specific structural changes; toxicity assessed.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways. The compound’s ability to inhibit certain enzymes or block receptors contributes to its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Sulfonyl-Substituted Analogs
  • N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS: 941999-04-8): Structure: Replaces the isopropoxy group with an ethylsulfonyl moiety. Molecular weight: 441.4 g/mol .
  • N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS: 896291-87-5):
    • Structure : Methylsulfonyl group at the 3-position of the benzamide.
    • Properties : The meta-substitution may alter steric and electronic interactions with target receptors. Molecular weight: 427.3 g/mol .
Simpler Thiazole-Benzamide Derivatives
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide :
    • Structure : Lacks the isopropoxybenzamide group, retaining only the dichlorophenyl-thiazole core.
    • Properties : Simpler structure with reduced steric bulk; reported to exhibit anti-inflammatory and analgesic activities .

Structural and Electronic Comparisons

Compound Substituent (Benzamide) Molecular Weight (g/mol) Key Functional Groups
Target Compound (CAS 301225-55-8) 4-isopropoxy 427.3* Dichlorophenyl, alkoxy
Ethylsulfonyl Analog (CAS 941999-04-8) 4-ethylsulfonyl 441.4 Dichlorophenyl, sulfonyl
Methylsulfonyl Analog (CAS 896291-87-5) 3-methylsulfonyl 427.3 Dichlorophenyl, sulfonyl
2,4-Dichloro-N-(thiazol-2-yl)benzamide None ~300 (estimated) Dichlorophenyl

Key Observations :

  • Electron Effects : The isopropoxy group (electron-donating) may improve solubility compared to sulfonyl groups (electron-withdrawing) but could reduce binding in receptors requiring electron-deficient regions.

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse sources.

Chemical Structure and Synthesis

The compound can be characterized by its structure, which includes a thiazole ring substituted with a dichlorophenyl group and an isopropoxybenzamide moiety. The synthesis typically involves the reaction of 2,4-dichlorophenylthiazole with appropriate amine and acylating agents under controlled conditions to yield the desired product.

Synthesis Overview

  • Starting Materials : 2-bromo-1-(3-nitrophenyl)ethan-1-one, thiourea.
  • Reagents : Sodium carbonate, 2-chloroacetyl chloride.
  • Conditions : Reactions conducted in ethanol or dichloromethane at varying temperatures.
  • Yield : Optimized conditions can yield over 90% purity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of thiazole derivatives, including this compound. Such compounds have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
K562 (leukemia)0.035Induction of apoptosis
A549 (lung cancer)Not specifiedInhibition of cell proliferation
Jurkat (T-cell)Not specifiedCell cycle arrest

The compound's ability to induce apoptosis in K562 cells suggests it may act through mechanisms involving caspase activation and mitochondrial pathway engagement.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been screened for antimicrobial activity against common pathogens:

Pathogen Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansMinimal activity

These findings indicate that the compound may possess broad-spectrum antimicrobial properties, which could be useful in developing new antibiotics.

Case Studies and Research Findings

  • Study on Acetylcholinesterase Inhibition : Compounds similar to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The thiazole core has shown significant inhibitory effects, suggesting potential for cognitive enhancement therapies .
  • In Silico Studies : Molecular docking studies have been performed to predict binding affinities and interactions with target proteins. These studies suggest that the compound could effectively interact with active sites similar to known inhibitors .
  • Toxicity Assessments : Toxicity evaluations indicate that while some derivatives exhibit potent biological activity, they also require careful assessment for cytotoxic effects on non-cancerous cells .

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